N-benzyl-3-(5-methyl-2-furyl)acrylamide
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Description
“N-benzyl-3-(5-methyl-2-furyl)acrylamide” is a chemical compound with the molecular formula C15H15NO2 . It has an average mass of 241.285 Da and a monoisotopic mass of 241.110275 Da .
Molecular Structure Analysis
The molecular structure of “N-benzyl-3-(5-methyl-2-furyl)acrylamide” consists of a benzyl group (a benzene ring attached to a CH2 group), a 5-methyl-2-furyl group (a furan ring with a methyl group at the 5th position), and an acrylamide group (a propenamide group). The different groups are connected to form the complete molecule .Scientific Research Applications
Synthesis and Chemical Properties
Furan compounds, including N-benzyl-3-(5-methyl-2-furyl)acrylamide, have been extensively studied for their unique chemical properties and synthesis pathways. One study focused on the synthesis and steric configurations of furan compounds, highlighting their potential in creating diverse chemical structures (Hirao, Kato, & Kozakura, 1973). Another research explored the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing the versatility of furan derivatives in organic synthesis (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Polymer Chemistry
In polymer chemistry, the controlled radical polymerization of an acrylamide containing an L-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation chain Transfer) polymerization was demonstrated, providing insights into the synthesis of polymers with specific side chain functionalities for potential biomedical applications (Mori, Sutoh, & Endo, 2005).
Medicinal Chemistry
Furan derivatives have shown potential in medicinal chemistry as well. For instance, studies on the structure-activity relationships of novel anti-malarial agents identified [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a promising lead for anti-malarial drugs, emphasizing the role of furan derivatives in developing new therapeutic agents (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).
properties
IUPAC Name |
(E)-N-benzyl-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12-7-8-14(18-12)9-10-15(17)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPSQULMQXEMSN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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